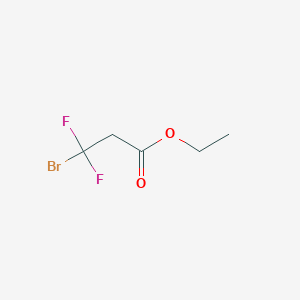

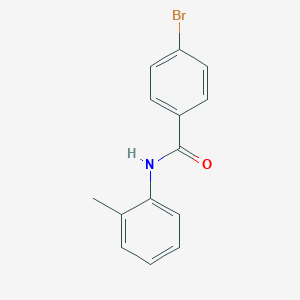

4-bromo-N-(2-methylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-bromo-N-(2-methylphenyl)benzamide” is a chemical compound with the molecular formula C₁₄H₁₂BrNO . It has a molecular weight of 290.16 daltons .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-methylphenyl)benzamide” consists of a benzamide core with a bromine atom attached to the fourth carbon and a methyl group attached to the second carbon .Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N-(2-methylphenyl)benzamide” are not available, benzamides can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .科学的研究の応用

Coordination Chemistry and Molecular Structure

The synthesis and characterization of metal complexes involving derivatives of 4-bromo-N-(2-methylphenyl)benzamide have been explored. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes were examined using elemental analyses, FT-IR, 1H-NMR spectroscopy, and X-ray diffraction, revealing their neutral cis-[ML2] configuration (Binzet, Külcü, Flörke, & Arslan, 2009).

Structural Characterization

Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions of 4-bromo-N-(2-methylphenyl)benzamide derivatives. Fun et al. (2012) reported the twisted molecule structure of a title benzamide derivative, showing how molecules are linked by N—H⋯O hydrogen bonds into chains, forming a three-dimensional network (Fun, Chantrapromma, Sripet, Ruanwas, & Boonnak, 2012).

Antimicrobial Activity

The potential of 4-bromo-N-(2-methylphenyl)benzamide derivatives in antimicrobial applications has been studied. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas derivatives and tested their antipathogenic activity, demonstrating significant effects against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-growing capabilities. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

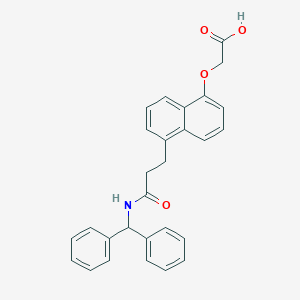

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel chemical entities. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the role of 4-bromo-N-(2-methylphenyl)benzamide derivatives in the synthesis of pharmaceutically relevant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Safety and Hazards

特性

IUPAC Name |

4-bromo-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZDKOVRDPXLQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-methylphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)